TEtrakis(Trifluoroacethoxy)Silane

Description

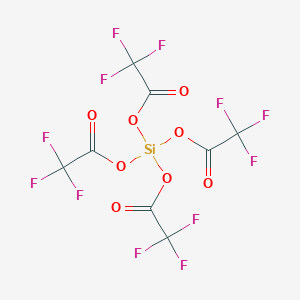

Structure

3D Structure

Properties

IUPAC Name |

tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F12O8Si/c9-5(10,11)1(21)25-29(26-2(22)6(12,13)14,27-3(23)7(15,16)17)28-4(24)8(18,19)20 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDWRHNNZFIVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F12O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrakis Trifluoroacethoxy Silane

Direct Acylation Routes to Silane (B1218182) Esters

Direct acylation involves the reaction of a silicon precursor with a trifluoroacetic acid derivative. This approach is often straightforward but can be influenced by the reactivity of the starting materials and the reaction conditions.

Reactions Involving Silicon Halide Precursors and Trifluoroacetic Acid Derivatives

The most common silicon halide precursor for the synthesis of tetra-substituted silanes is silicon tetrachloride (SiCl₄) due to its commercial availability and high reactivity. The reaction of silicon tetrachloride with carboxylic acids can proceed via two main pathways, leading to either the formation of an acid chloride and silica (B1680970), or the desired tetraacyloxysilane. The outcome of this reaction is significantly dependent on the pKa of the carboxylic acid used.

For carboxylic acids with a pKa greater than approximately 4.7, the reaction with SiCl₄ tends to yield the corresponding acid chloride. In contrast, stronger carboxylic acids, such as chloroacetic acid and benzoic acid, react with SiCl₄ to form the respective tetraacyloxysilanes researchgate.net. Given that trifluoroacetic acid (CF₃COOH) is a strong acid with a pKa of about 0.23, its reaction with silicon tetrachloride is expected to favor the formation of Tetrakis(trifluoroacethoxy)silane and hydrogen chloride (HCl) as a byproduct.

The reaction can be represented by the following equation:

SiCl₄ + 4 CF₃COOH → Si(OCOC F 3 )₄ + 4 HCl

Another viable trifluoroacetic acid derivative for this synthesis is trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). The use of an anhydride can be advantageous as it can drive the reaction to completion by reacting with the HCl byproduct, or by providing a more reactive acylating agent. The reaction with trifluoroacetic anhydride would proceed as follows:

2 SiCl₄ + 4 (CF₃CO)₂O → 2 Si(OCOC F 3 )₄ + 4 CF₃COCl

This route avoids the generation of HCl gas, instead producing trifluoroacetyl chloride, which might be easier to handle or remove from the reaction mixture.

A plausible reaction mechanism for the reaction with trifluoroacetic acid involves the nucleophilic attack of the carbonyl oxygen of the acid on the electrophilic silicon atom of SiCl₄, followed by the elimination of HCl. This process would repeat four times to yield the final product.

Table 1: Hypothetical Reaction Parameters for Direct Acylation of SiCl₄

| Parameter | Trifluoroacetic Acid | Trifluoroacetic Anhydride |

| Stoichiometry (SiCl₄:Reagent) | 1 : ≥4 | 1 : ≥2 |

| Solvent | Aprotic (e.g., Dichloromethane, Toluene) | Aprotic (e.g., Dichloromethane, Toluene) |

| Temperature | 0 °C to reflux | 0 °C to reflux |

| Byproduct | HCl | Trifluoroacetyl chloride |

| Reaction Time | Several hours | Several hours |

Catalyst-Assisted Esterification Approaches

The direct acylation of silicon tetrachloride can be sluggish and may require elevated temperatures. The use of a catalyst can facilitate the reaction, allowing for milder conditions and potentially higher yields. Strong protic acids or Lewis acids are potential candidates for catalysis.

For instance, the synthesis of the related compound, Tetrakis(trimethylsiloxy)silane, is achieved by reacting silicon tetrachloride and trimethylchlorosilane in the presence of a catalytic amount of trifluoromethanesulfonic acid chemicalbook.com. This suggests that trifluoromethanesulfonic acid (TfOH) could also be an effective catalyst for the reaction between SiCl₄ and trifluoroacetic acid.

The proposed catalytic cycle would involve the protonation of the carbonyl oxygen of trifluoroacetic acid by TfOH, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the Si-Cl bond. Alternatively, the Lewis acidic catalyst could coordinate to the carbonyl oxygen, achieving a similar activation.

Table 2: Potential Catalysts for the Synthesis of Tetrakis(Trifluoroacethoxy)Silane

| Catalyst Type | Example | Plausible Role |

| Strong Protic Acid | Trifluoromethanesulfonic Acid (TfOH) | Protonation of the carbonyl group of CF₃COOH, increasing its electrophilicity. |

| Lewis Acid | Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) | Coordination to the carbonyl oxygen of CF₃COOH or (CF₃CO)₂O, enhancing its reactivity. |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Activation of the Si-Cl bond or the acylating agent. |

This table is illustrative of potential catalysts based on analogous chemical transformations.

Ligand Exchange and Transesterification Strategies

An alternative to direct acylation is the use of ligand exchange or transesterification reactions. These methods can offer advantages in terms of milder reaction conditions and different byproduct profiles.

Ligand exchange reactions involve the substitution of the halide ligands on the silicon precursor with trifluoroacetate (B77799) groups. A common approach would be the reaction of silicon tetrachloride with a salt of trifluoroacetic acid, such as sodium trifluoroacetate (CF₃COONa). This reaction is driven by the formation of a stable salt byproduct, sodium chloride (NaCl).

The reaction is as follows:

SiCl₄ + 4 CF₃COONa → Si(OCOC F 3 )₄ + 4 NaCl

This method avoids the generation of corrosive HCl gas and can often proceed under milder conditions than direct acylation with the free acid. The choice of solvent is crucial to ensure the solubility of the reactants and facilitate the precipitation of the salt byproduct.

Transesterification, on the other hand, involves the reaction of a tetraalkoxysilane, such as tetraethoxysilane (TEOS), with trifluoroacetic acid or its anhydride. This reaction is typically catalyzed by an acid or a base. The equilibrium can be shifted towards the product by removing the alcohol byproduct (in this case, ethanol) by distillation.

The reaction using trifluoroacetic acid is:

Si(OC₂H₅)₄ + 4 CF₃COOH ⇌ Si(OCOC F 3 )₄ + 4 C₂H₅OH

Using trifluoroacetic anhydride can also drive the reaction forward by producing ethyl trifluoroacetate, which can be removed from the reaction mixture.

Si(OC₂H₅)₄ + 2 (CF₃CO)₂O → Si(OCOC F 3 )₄ + 2 CF₃COOC₂H₅

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is critical to maximize the yield and purity of Tetrakis(Trifluoroacethoxy)Silane. Key parameters to consider include stoichiometry, temperature, reaction time, and the choice of solvent and catalyst.

Stoichiometry: In direct acylation and ligand exchange reactions, a slight excess of the trifluoroacetic acid derivative or the trifluoroacetate salt is often used to ensure the complete conversion of the silicon tetrachloride.

Temperature and Reaction Time: The optimal temperature and reaction time will depend on the chosen synthetic route. Catalyst-assisted reactions may proceed at lower temperatures, while uncatalyzed reactions might require heating to achieve a reasonable reaction rate. Monitoring the reaction progress by techniques such as NMR or IR spectroscopy can help determine the optimal reaction time.

Solvent: The choice of solvent is crucial. For reactions involving SiCl₄, aprotic and non-coordinating solvents like dichloromethane, chloroform, or toluene (B28343) are generally preferred to avoid side reactions. For ligand exchange reactions, a solvent that allows for the precipitation of the salt byproduct can be advantageous.

Purification: The purification of the final product is essential to remove any unreacted starting materials, byproducts, and the catalyst. Distillation under reduced pressure is a common method for purifying volatile liquid silanes. Recrystallization may be an option if the product is a solid at room temperature. Washing the crude product with appropriate solvents can help remove soluble impurities. For instance, in the synthesis of Tetrakis(trimethylsiloxy)silane, the crude product is washed with water to remove the acid catalyst and then dried before distillation chemicalbook.com. A similar workup procedure could potentially be adapted for Tetrakis(Trifluoroacethoxy)Silane, taking into account its stability towards hydrolysis.

Table 3: Summary of Synthetic Methodologies and Optimization Considerations

| Methodology | Precursors | Key Advantages | Optimization Parameters |

| Direct Acylation | SiCl₄ + CF₃COOH or (CF₃CO)₂O | Readily available starting materials. | Stoichiometry, temperature, catalyst, solvent. |

| Ligand Exchange | SiCl₄ + CF₃COONa | Milder conditions, no HCl byproduct. | Solvent choice to facilitate NaCl precipitation, temperature. |

| Transesterification | Si(OR)₄ + CF₃COOH or (CF₃CO)₂O | Avoids handling of SiCl₄. | Catalyst, removal of alcohol byproduct. |

Information regarding "Tetrakis(Trifluoroacethoxy)Silane" is not available in the public domain.

Extensive research has been conducted to gather specific data on the chemical compound Tetrakis(Trifluoroacethoxy)Silane, as per the detailed outline provided. However, a thorough search of publicly available scientific literature and databases has yielded no specific information on this particular compound.

The search results consistently provided general information on the reactivity of other silane compounds, such as alkoxysilanes and organosilanes. While this information covers general principles of silane hydrolysis, condensation, and their application as reagents, it does not pertain specifically to Tetrakis(Trifluoroacethoxy)Silane.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested structure and content on:

Reactivity and Mechanistic Investigations of Tetrakis(Trifluoroacethoxy)Silane

Hydrolysis and Condensation Pathways, including kinetics, thermodynamics, and polymerization mechanisms.

Nucleophilic Substitution Reactions at the silicon center.

Electrophilic Activation and Reactivity.

Its role as a chemical reagent, specifically as a trifluoroacetoxylating agent.

Without any specific research findings, data tables, or mechanistic studies on Tetrakis(Trifluoroacethoxy)Silane, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

It is recommended to consult specialized, proprietary chemical databases or to commission experimental research to obtain the necessary information on this compound.

Reactivity and Mechanistic Investigations of Tetrakis Trifluoroacethoxy Silane

Role as a Chemical Reagent or Catalyst in Organic and Inorganic Transformations

Catalytic Activity in Esterifications and Transesterifications

Direct experimental evidence for the catalytic efficacy of Tetrakis(trifluoroacethoxy)silane in esterification and transesterification is not documented in peer-reviewed literature. Nevertheless, its molecular architecture, featuring a central silicon atom bonded to four highly electron-withdrawing trifluoroacetate (B77799) groups, strongly suggests that it would function as a potent Lewis acid. The electron-withdrawing nature of the trifluoroacetate ligands would render the silicon center highly electrophilic and capable of activating carbonyl compounds, a key step in facilitating esterification and transesterification.

The catalytic potential of Tetrakis(trifluoroacethoxy)silane can be inferred from the behavior of analogous compounds such as silicon tetrakis(trifluoromethanesulfonate), Si(OTf)₄, which is recognized as a Lewis superacid. miami.educhemrxiv.org The triflate (OTf) group is an excellent leaving group, and while the trifluoroacetate group is less so, it still imparts significant Lewis acidity to the silicon center. This enhanced acidity would allow Tetrakis(trifluoroacethoxy)silane to coordinate to the carbonyl oxygen of a carboxylic acid or an ester, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an alcohol.

Other related tetra(perfluoroalkoxy)silanes have demonstrated utility as dehydrating agents in the synthesis of carboxamides from carboxylic acids and amines, a transformation that shares mechanistic similarities with esterification. thieme-connect.com This further supports the hypothesis that Tetrakis(trifluoroacethoxy)silane could effectively promote condensation reactions.

Table 1: Comparison of Lewis Acidity Parameters for Related Silicon Compounds

| Compound | Method | Lewis Acidity Measure | Value (kJ mol⁻¹) | Reference |

| Si(catCF3)₂ | Computed (FIA) | Fluoride Ion Affinity | 584 | nih.gov |

| Si(catCF3)₂ | Computed (HIA) | Hydride Ion Affinity | 559 | nih.gov |

| Si(catBr)₂ | Experimental (³¹P NMR) | Δδ(³¹P) | 37 ppm | nih.gov |

| Si(OTf)₄ | Computed (FIA) | Fluoride Ion Affinity | High (suggested Lewis superacidity) | miami.edu |

This table presents data for analogous compounds to infer the potential Lewis acidity of Tetrakis(trifluoroacethoxy)silane. FIA = Fluoride Ion Affinity; HIA = Hydride Ion Affinity.

Investigations into Reaction Mechanisms

Given the absence of experimental studies on the catalytic applications of Tetrakis(trifluoroacethoxy)silane in esterification and transesterification, the following sections on its reaction mechanisms are based on established principles of Lewis acid catalysis and the observed behavior of related silicon compounds.

In a hypothetical catalytic cycle for the esterification of a carboxylic acid (RCOOH) with an alcohol (R'OH) catalyzed by Tetrakis(trifluoroacethoxy)silane, the initial step would involve the coordination of the Lewis acidic silane (B1218182) to the carbonyl oxygen of the carboxylic acid. This would form an activated complex, increasing the electrophilicity of the carbonyl carbon.

A key intermediate that is likely to form is a silyl (B83357) ester. thieme-connect.com The reaction of the carboxylic acid with Tetrakis(trifluoroacethoxy)silane could lead to the displacement of one of the trifluoroacetate ligands to form a silyl ester intermediate of the type (CF₃COO)₃SiOCOR. This highly reactive intermediate would then readily react with the alcohol (R'OH) to yield the desired ester (RCOOR') and regenerate a silicon species that can re-enter the catalytic cycle. The formation of silyl esters as reactive intermediates is a common feature in organosilane-mediated reactions. thieme-connect.comthieme-connect.com

Activation of the carboxylic acid by coordination to the silane.

Nucleophilic attack by the alcohol on the activated carbonyl group, possibly via a tetrahedral intermediate.

Formation of the ester and a silicon-containing byproduct.

Regeneration of the active catalyst.

No kinetic studies have been performed for esterification or transesterification reactions catalyzed by Tetrakis(trifluoroacethoxy)silane. However, for a proposed mechanism involving the rapid and reversible formation of an activated complex between the silane and the carboxylic acid, followed by a rate-determining nucleophilic attack by the alcohol, the rate law could be expected to be dependent on the concentrations of the catalyst, the carboxylic acid, and the alcohol.

Table 2: Factors Influencing Reaction Rate in a Hypothetical Silane-Catalyzed Esterification

| Factor | Expected Influence on Reaction Rate | Rationale |

| Lewis Acidity of Silane | Increase | Enhanced activation of the carbonyl group. |

| Steric Hindrance of Carboxylic Acid | Decrease | Reduced accessibility of the carbonyl carbon to nucleophilic attack. |

| Steric Hindrance of Alcohol | Decrease | Reduced nucleophilicity and accessibility. |

| Electron-Withdrawing Groups on Carboxylic Acid | Increase | Increased electrophilicity of the carbonyl carbon. |

| Solvent Polarity | Varies | Can stabilize or destabilize intermediates and transition states. |

| Solvent Coordinating Ability | Decrease | Competition with the substrate for the Lewis acidic sites on the catalyst. chemrxiv.orgresearchgate.netchemrxiv.org |

The choice of solvent would be critical in any catalytic application of Tetrakis(trifluoroacethoxy)silane. The solvent can influence the reaction pathway and rate through several mechanisms. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov

Polar, non-coordinating solvents would be expected to be beneficial, as they can help to stabilize charged intermediates and transition states without competing with the substrate for the Lewis acidic sites on the silicon catalyst. In contrast, polar, coordinating solvents (e.g., ethers, nitriles) would likely be detrimental to the catalytic activity. chemrxiv.orgresearchgate.netchemrxiv.org These solvents can act as Lewis bases and coordinate to the silicon center, thereby reducing its effective Lewis acidity and inhibiting its ability to activate the carbonyl substrate.

The interaction between the Lewis acid catalyst and the solvent is a complex equilibrium. A strongly coordinating solvent can effectively "quench" the Lewis acid, rendering it inactive. chemrxiv.org Therefore, for an efficient catalytic process, a solvent with low Lewis basicity would be preferred. The dielectric constant of the solvent would also play a role in the stabilization of any charged species formed during the reaction.

Applications of Tetrakis Trifluoroacethoxy Silane in Advanced Chemical Synthesis

Building Block for Novel Organosilicon Compounds

The primary role of tetrakis(trifluoroacethoxy)silane as a building block lies in its function as a tetra-functional silicon source. The trifluoroacetate (B77799) groups are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the controlled introduction of a silicon center with four points of attachment, which is a key step in the synthesis of complex, three-dimensional organosilicon structures.

One significant application is in the synthesis of silsesquioxanes, which are cage-like or polymeric compounds with the general formula [RSiO₃⸝₂]n. wikipedia.org While typically formed from the hydrolysis of organotrichlorosilanes, the use of highly reactive precursors like tetrakis(trifluoroacethoxy)silane offers an alternative pathway. wikipedia.org Its reaction with organometallic reagents, such as Grignard or organolithium compounds, can lead to the formation of substituted silanes that are precursors to novel organosilicon materials. The high reactivity, driven by the strong inductive effect of the fluorine atoms, makes these substitution reactions efficient.

Furthermore, its structure is analogous to other tetra-substituted silanes used in foundational organosilicon chemistry. For instance, tetrakis(trimethylsilyl)silane (B1295357) is prepared from silicon tetrachloride and serves as a precursor to other important silyl (B83357) reagents. wikipedia.org Similarly, tetrakis(trifluoroacethoxy)silane can be viewed as a strategic starting material for creating compounds with a central Si atom bonded to four other groups, which is a core motif in many advanced materials. nih.gov

Table 1: Reactive Properties of Tetrakis(Trifluoroacethoxy)Silane as a Building Block

| Property | Description | Implication in Synthesis |

|---|---|---|

| Central Atom | Silicon (Si) | Provides a tetrahedral core for 3D molecular architecture. |

| Functional Groups | Four trifluoroacetoxy (-O₂CCF₃) groups | Act as highly efficient leaving groups in substitution reactions. |

| Reactivity | High susceptibility to nucleophilic attack | Enables facile reaction with a wide range of nucleophiles (e.g., R-MgX, R-Li). |

| Functionality | Tetra-functional | Allows for the creation of highly branched or cross-linked structures. |

Precursor in Silicon-Based Polymer Synthesis

In polymer chemistry, tetrakis(trifluoroacethoxy)silane serves as a potent cross-linking agent and a precursor for silicon-based polymers, particularly polysiloxanes. Polysiloxanes are characterized by a Si-O-Si backbone and are known for their thermal stability and flexibility. uni-mainz.de The synthesis of these polymers often involves the hydrolysis and condensation of silane (B1218182) precursors. rsc.org

Tetrakis(acyloxy)silanes are known to be more susceptible to hydrolysis than their alkoxysilane counterparts. google.com The hydrolysis of tetrakis(trifluoroacethoxy)silane with water leads to the formation of silicic acid and trifluoroacetic acid. The silicic acid intermediate is unstable and readily undergoes condensation, forming a three-dimensional polysiloxane network (a silica (B1680970) gel). The speed and conditions of this hydrolysis can be controlled to tailor the properties of the resulting polymer.

Because it has four hydrolyzable groups, it can form a rigid, highly cross-linked polymer structure. google.com This is in contrast to di-functional silanes, which form linear polymers, or tri-functional silanes, which form branched or moderately cross-linked polymers. nih.gov This high degree of cross-linking is desirable for applications requiring hard, thermally stable coatings or materials. The process is foundational to creating hybrid organic-inorganic materials where the inorganic silica core provides rigidity and thermal resistance. wikipedia.org

Table 2: Comparison of Silane Precursors for Polymer Synthesis

| Precursor Type | Functionality | Resulting Polymer Structure | Key Feature |

|---|---|---|---|

| Dialkoxysilane | Di-functional | Linear (e.g., Polydimethylsiloxane) | Flexible chains |

| Trialkoxysilane | Tri-functional | Branched and Cross-linked | Network formation |

| Tetra-alkoxysilane | Tetra-functional | Highly Cross-linked Network | High rigidity and density |

| Tetrakis(trifluoroacethoxy)silane | Tetra-functional | Highly Cross-linked Network | High reactivity, rapid hydrolysis |

Use in Controlled Release and Delivery Systems in Chemical Processes

The hydrolytic sensitivity of tetrakis(trifluoroacethoxy)silane provides a basis for its potential use in controlled release systems within chemical, rather than biological, contexts. The compound can act as a precursor to a silica matrix that encapsulates other chemical agents.

The process leverages the sol-gel reaction. When tetrakis(trifluoroacethoxy)silane is mixed with a non-aqueous solvent containing a target chemical, the subsequent controlled addition of water initiates hydrolysis and condensation. This forms a solid silica (SiO₂) matrix around the target chemical, effectively trapping it. The release of the entrapped chemical is then governed by the slow dissolution or degradation of the silica matrix under specific environmental conditions (e.g., pH, presence of certain ions).

The reaction rate is a critical parameter. While highly reactive, the hydrolysis can be moderated by controlling the amount of water, the pH, and the temperature. Some sources indicate that tetrakis(trifluoroacethoxy)silane reacts slowly with moisture, which suggests that a degree of control is achievable. chemicalbook.com This allows for the formation of matrices with varying porosity and density, which in turn influences the release profile of the encapsulated substance. This methodology is particularly useful for protecting sensitive reagents or for the slow delivery of catalysts or other reactants into a chemical process over time.

Functionalization of Diverse Substrates

Silanes are widely used to functionalize surfaces to alter their properties, such as adhesion, wettability, or chemical reactivity. uah.edu Tetrakis(trifluoroacethoxy)silane is a powerful agent for the functionalization of substrates that possess surface hydroxyl (-OH) groups, such as glass, silica, metal oxides, and certain ceramics.

The functionalization mechanism involves the hydrolysis of the silane's reactive groups in the presence of surface moisture to form silanols (Si-OH). google.com These silanols then condense with the substrate's hydroxyl groups, forming stable covalent Si-O-Substrate bonds. Because tetrakis(trifluoroacethoxy)silane has four such reactive groups, it can bond to the surface at multiple points and can also cross-link with adjacent silane molecules. google.com This results in the formation of a dense, robust, and highly stable thin film on the substrate.

This process can be used to create a silica-like layer on a non-silica substrate, enhancing its thermal resistance or altering its surface energy. The trifluoroacetic acid generated as a byproduct is volatile and can be easily removed from the system. The high reactivity of the trifluoroacetoxy groups ensures that the functionalization can proceed efficiently, often at lower temperatures than required for less reactive alkoxysilanes.

Table 3: Process of Substrate Functionalization

| Step | Description | Chemical Transformation |

|---|---|---|

| 1. Hydrolysis | Tetrakis(trifluoroacethoxy)silane reacts with trace water on the substrate surface. | Si(O₂CCF₃)₄ + nH₂O → (HO)nSi(O₂CCF₃)₄-n + nCF₃COOH |

| 2. Condensation | The resulting silanol (B1196071) groups react with hydroxyl groups on the substrate. | (HO)Si- + HO-Substrate → -Si-O-Substrate + H₂O |

| 3. Cross-linking | Adjacent hydrolyzed silane molecules condense with each other. | -Si-OH + HO-Si- → -Si-O-Si- + H₂O |

Advanced Spectroscopic and Structural Characterization of Tetrakis Trifluoroacethoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For Tetrakis(trifluoroacethoxy)silane, a multi-nuclear approach is essential to probe the different atomic environments within the molecule.

A full NMR analysis of Tetrakis(trifluoroacethoxy)silane would involve examining each NMR-active nucleus.

¹H NMR: The molecular structure of Tetrakis(trifluoroacethoxy)silane lacks any hydrogen atoms. Consequently, its ¹H NMR spectrum is expected to be devoid of any signals, showing only the residual solvent peak.

¹³C NMR: The ¹³C NMR spectrum should reveal two distinct carbon environments corresponding to the carbonyl carbon (C=O) and the trifluoromethyl carbon (CF₃). Due to the symmetry of the molecule, assuming tetrahedral geometry around the silicon atom, only two signals are anticipated. The carbonyl carbon signal is expected to appear in the downfield region (δ ≈ 160-170 ppm) and would likely exhibit coupling to the adjacent fluorine atoms (a quartet, ²JCF). The trifluoromethyl carbon would also appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of δ ≈ 110-120 ppm.

¹⁹F NMR: This is a highly sensitive nucleus and would provide a clear signature for the compound. All twelve fluorine atoms are chemically equivalent due to the free rotation of the trifluoroacetate (B77799) groups. Therefore, a single sharp singlet is expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a CF₃ group attached to a carbonyl, typically in the range of δ ≈ -70 to -80 ppm relative to a standard like CFCl₃.

Table 1: Expected NMR Spectroscopic Data for Tetrakis(Trifluoroacethoxy)Silane Note: These are predicted values based on chemical principles, as comprehensive experimental data is not widely published.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant |

|---|---|---|---|

| ¹H | N/A | N/A | N/A |

| ¹³C (C=O) | 160 – 170 | Quartet (q) | ²JCF |

| ¹³C (CF₃) | 110 – 120 | Quartet (q) | ¹JCF |

| ¹⁹F | -70 – -80 | Singlet (s) | N/A |

Dynamic NMR (DNMR) studies could provide insight into intramolecular exchange processes, such as the rotation around the Si-O or O-C bonds. By acquiring spectra at variable temperatures, it would be possible to determine the energy barriers associated with these rotational processes. If the rotational barrier is sufficiently high, cooling the sample might lead to the broadening and eventual splitting of the ¹⁹F or ¹³C NMR signals, indicating a loss of chemical equivalence on the NMR timescale. However, for a molecule with relatively free rotation like this, such dynamic processes are typically fast, and distinct conformers are often not observable even at low temperatures. No specific DNMR studies on this compound are currently available in the literature.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure.

IR Spectroscopy: The IR spectrum of Tetrakis(trifluoroacethoxy)silane is expected to be dominated by several strong absorption bands. The most prominent would be the C=O stretching vibration (νC=O), which is anticipated at a high frequency (likely >1750 cm⁻¹) due to the strong inductive electron-withdrawing effect of the CF₃ group. Strong, broad bands corresponding to the C-F stretching vibrations (νC-F) would be visible in the 1300-1100 cm⁻¹ region. The Si-O stretching vibrations (νSi-O) would also give rise to strong absorptions, typically found in the 1100-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch would also be present, symmetric vibrations are often more intense in Raman spectra. The symmetric stretching of the Si-O bonds might be particularly prominent.

Table 2: Principal Expected Vibrational Modes for Tetrakis(Trifluoroacethoxy)Silane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Carbonyl Stretch | C=O | >1750 | Strong | Medium-Strong |

| C-F Stretch | C-F | 1300 – 1100 | Very Strong | Weak |

| Si-O Stretch | Si-O | 1100 – 900 | Strong | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Tetrakis(trifluoroacethoxy)silane (molar mass ≈ 480.1 g/mol ), the molecular ion peak [M]⁺ may be observed, although it could be weak or absent in electron ionization (EI) due to the molecule's lability.

The fragmentation pattern would be key to confirming the structure. Likely fragmentation pathways would include:

Loss of a trifluoroacethoxy radical (•OCOCF₃), leading to a prominent fragment ion [Si(O₂CCF₃)₃]⁺.

Loss of a trifluoroacetyl radical (•COCF₃) followed by rearrangement.

Cleavage of a C-C bond to lose a •CF₃ radical.

Further sequential losses of trifluoroacethoxy groups from the primary fragments.

Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show the molecular ion or adducts, such as [M+Na]⁺.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Tetrakis(trifluoroacethoxy)silane could be grown, XRD analysis would provide exact data on:

The coordination geometry around the central silicon atom, which is expected to be tetrahedral.

Precise Si-O, O-C, C-C, and C-F bond lengths and angles.

The conformation of the trifluoroacethoxy ligands.

The intermolecular packing and interactions within the crystal lattice.

To date, a crystal structure for Tetrakis(trifluoroacethoxy)silane has not been reported in publicly accessible crystallographic databases.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Given the volatility that might be imparted by the fluorine atoms, GC could be a viable technique for purity assessment, likely using a mass spectrometer (GC-MS) as the detector to confirm the identity of the eluted peak.

High-Performance Liquid Chromatography (HPLC): HPLC offers another route for purification and analysis, particularly if the compound has limited thermal stability. Reverse-phase HPLC with a suitable organic/aqueous mobile phase could be employed.

Thin-Layer Chromatography (TLC): TLC would serve as a rapid and simple method for monitoring the progress of reactions involving the synthesis or modification of the compound.

Specific, optimized chromatographic methods for the analysis of Tetrakis(trifluoroacethoxy)silane have not been detailed in the scientific literature, but standard method development protocols would be applicable.

Theoretical and Computational Studies of Tetrakis Trifluoroacethoxy Silane

Quantum Chemical Calculations of Electronic Structure and Bonding

For a molecule like Tetrakis(trifluoroacethoxy)silane, a key area of interest would be the nature of the silicon-oxygen bonds and how they are influenced by the electron-withdrawing trifluoroacetate (B77799) groups. The high electronegativity of the fluorine atoms is expected to have a significant impact on the electron density around the central silicon atom.

In related silane (B1218182) molecules, the electrostatic potential (ESP)-mapped molecular van der Waals surface is used to visualize the electron distribution. For instance, in silane (SiH₄), the global maximum of +17.86 kcal/mol is found on the silicon atom, indicating a positive region, while the global minima of -0.69 kcal/mol are located on the hydrogen atoms. nih.gov A similar analysis for Tetrakis(trifluoroacethoxy)silane would likely show a highly electron-deficient silicon center due to the strong inductive effect of the four trifluoroacethoxy ligands.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Si-H Bonds in Various Silanes

| Compound | BDE (Si-H) in kcal/mol |

| Silane (SiH₄) | 91.7 |

| Methylsilane | 92.7 |

| Dimethylsilane (DMS) | 93.5 |

| Trimethylsilane (TrMS) | 94.7 |

| Data from a comparative theoretical study on H-abstraction reactions. nih.gov |

This table illustrates how substituents on the silicon atom influence bond strengths. For Tetrakis(trifluoroacethoxy)silane, the Si-O bond strength would be a primary focus of quantum chemical calculations.

Density Functional Theory (DFT) for Reactivity Predictions and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the reactivity of molecules like Tetrakis(trifluoroacethoxy)silane. DFT calculations can predict various properties, including reaction energies, activation barriers, and the geometries of transition states.

For Tetrakis(trifluoroacethoxy)silane, DFT could be employed to study its hydrolysis, a common reaction for silyl (B83357) esters. The calculations would model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate (the transition state), and the subsequent cleavage of a silicon-oxygen bond to release trifluoroacetic acid.

In a study of related compounds, the barrier energies for H-abstraction from silanes were calculated using DFT. These calculations revealed that the barrier energies for reactions with a hydrogen atom are significantly lower than for their alkane counterparts, indicating higher reactivity. nih.gov A similar approach for Tetrakis(trifluoroacethoxy)silane could predict its reactivity towards various nucleophiles and electrophiles.

Table 2: Calculated Barrier Energies for H-Abstraction from Silane and Methane

| Reaction | Barrier Energy (kcal/mol) |

| SiH₄ + H → SiH₃ + H₂ | Lower than CH₄ + H |

| SiH₄ + CH₃ → SiH₃ + CH₄ | Lower than CH₄ + CH₃ |

| Qualitative comparison from a theoretical investigation. nih.gov |

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in a solvent. By simulating the movements of atoms and molecules over time, MD can provide insights into solvation, aggregation, and conformational dynamics.

For Tetrakis(trifluoroacethoxy)silane, MD simulations could be used to understand how it interacts with different solvents. The simulations would model the solvent molecules surrounding the silane, revealing information about the solvation shell structure and the energetics of solvation. This is particularly relevant for understanding its reactivity in solution.

MD simulations have been used to study the behavior of other silane molecules. For example, simulations of alkylsilane films on silica (B1680970) substrates have been used to examine their frictional behavior. arizona.edu In another study, MD simulations were used to investigate the toughening mechanism of 3-(aminopropyl)triethoxysilane (3-APTES) in calcium-silicate-hydrate (CSH) structures, showing how the silane enhances the material's properties at the molecular level. mdpi.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

For Tetrakis(trifluoroacethoxy)silane, DFT calculations could be used to predict its vibrational frequencies. The calculated IR spectrum would show characteristic peaks for the C=O, C-F, and Si-O stretching and bending modes. Comparing these predicted frequencies with an experimental IR spectrum would help to confirm the molecular structure and the accuracy of the computational method.

Computational Modeling of Reaction Mechanisms

Computational modeling is invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the lowest energy reaction pathway.

A key reaction of Tetrakis(trifluoroacethoxy)silane would be its use as a reagent in organic synthesis, for example, in acylation reactions. Computational modeling could be used to investigate the mechanism of such a reaction. This would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate.

For instance, the reaction of an alcohol with Tetrakis(trifluoroacethoxy)silane to form a trifluoroacetate ester could be modeled. The calculations would likely show a mechanism involving nucleophilic attack of the alcohol oxygen on the silicon atom, followed by the departure of a trifluoroacetate group. The trifluoroacetate would then acylate the alcohol. Studies on the use of triethylsilane with trifluoroacetic acid for reductions provide a basis for understanding the types of reactive intermediates that can be modeled. researchgate.net

Applications in Materials Science and Engineering

Precursor for Silica-Based Materials via Sol-Gel Processing

The sol-gel process is a versatile, low-temperature chemical method for synthesizing silica-based materials by converting molecular precursors into a gel-like network. mdpi.com The process generally involves two primary stages: hydrolysis and condensation of a silane (B1218182) precursor, such as an alkoxysilane, in the presence of a catalyst. mdpi.comnih.govyoutube.com

While common precursors include tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS), the fundamental reactions involve the hydrolysis of the precursor's alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. nih.govresearchgate.net These silanols then undergo condensation reactions with each other to form siloxane (Si-O-Si) bridges, building a cross-linked, three-dimensional network that constitutes the gel. nih.govrsc.org The reaction conditions, such as the type of catalyst, solvent, and temperature, significantly influence the final microstructure of the material. researchgate.net

In this context, Tetrakis(trifluoroacetoxy)silane could serve as a precursor for silica (B1680970) gels. The trifluoroacetoxy groups are expected to undergo hydrolysis to form silanol groups and trifluoroacetic acid as a byproduct. The subsequent condensation of these silanols would lead to the formation of a silica network. The rate of hydrolysis and condensation would likely differ from that of traditional alkoxysilanes due to the different nature of the trifluoroacetoxy leaving group, potentially allowing for tailored gel structures and porosities. The in-situ generation of an acidic environment from the trifluoroacetic acid byproduct could also self-catalyze the process.

Table 1: Comparison of Common Sol-Gel Precursors

| Precursor Name | Chemical Formula | Leaving Group | Key Features in Sol-Gel Processing |

|---|---|---|---|

| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Ethoxy | Widely used, moderate reactivity, produces ethanol (B145695) as a byproduct. mdpi.comnih.gov |

| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | Methoxy | Forms hybrid organic-inorganic materials, introduces methyl groups. researchgate.netmdpi.com |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications for Thin Film Fabrication

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key technologies for fabricating thin, uniform films on substrates, which are crucial for semiconductor devices and optical coatings. snu.ac.kr These processes rely on volatile chemical precursors that decompose or react on a heated substrate surface to deposit the desired material. For silica (SiO₂) films, various silicon precursors are used, including silane (SiH₄), aminosilanes, and chlorides, often in combination with an oxygen source like ozone (O₃) or an oxygen plasma. snu.ac.krkyoto-u.ac.jptue.nl

ALD is a subtype of CVD based on self-limiting surface reactions, where the precursor and reactant are introduced sequentially. nih.gov This allows for precise, layer-by-layer control of film thickness. The choice of precursor is critical, affecting deposition temperature, growth rate, and film quality. tue.nlresearchgate.net For instance, aminosilane (B1250345) precursors have been investigated for low-temperature ALD of high-quality SiO₂ films due to their high reactivity toward surface hydroxyl groups. tue.nl Similarly, higher-order silanes like tetrasilane are explored for their ability to deposit crystalline silicon at lower temperatures. researchgate.net

Tetrakis(trifluoroacetoxy)silane, with its molecular formula C₈F₁₂O₈Si, possesses volatility that could make it a suitable precursor for CVD or ALD processes. intlab.org When introduced into a deposition chamber, it could be used to grow silica thin films, potentially at different temperature regimes compared to traditional precursors. The trifluoroacetoxy ligands would be released during the deposition, and their clean decomposition and removal would be critical to achieving high-purity SiO₂ films. Its reactivity and adsorption characteristics on the substrate would determine its suitability for self-limiting ALD cycles.

Table 2: Research Findings on Silicon Precursors for ALD/CVD of SiO₂ Films

| Precursor | Oxidant | Deposition Method | Temperature Range (°C) | Growth Rate (nm/cycle) | Reference |

|---|---|---|---|---|---|

| Tetrakis(ethylamino)silane | Ozone (O₃) | ALD | 325 - 514 | 0.17 - 0.21 | nih.govelsevierpure.com |

| Tris(dimethylamino)silane | Ozone (O₃) | ALD | Room Temperature | ~0.1 (estimated) | researchgate.net |

Surface Modification and Interfacial Adhesion Enhancement

Silane coupling agents are organosilicon compounds used to promote adhesion and compatibility at the interface between inorganic materials (like glass, metals, or silica) and organic polymers. tcichemicals.comresearchgate.net These molecules typically have two different types of reactive groups: a hydrolyzable group (like alkoxy or acetoxy) that bonds to the inorganic substrate, and an organofunctional group that interacts with the polymer matrix. tcichemicals.com The hydrolyzable groups react with surface hydroxyls on the inorganic material to form stable covalent bonds (e.g., Si-O-Substrate), while the organic tail becomes entangled with or reacts with the polymer, effectively creating a chemical bridge across the interface. zmsilane.comresearchgate.net

Fluorinated silanes, or fluoroalkylsilanes, are a specific class used for surface modification to create low-energy surfaces. sinosil.com These surfaces exhibit hydrophobic and oleophobic properties, leading to applications in anti-fouling, easy-to-clean, and anti-graffiti coatings. mdpi.comsinosil.com The presence of C-F bonds significantly lowers the surface free energy. tekstilec.si

Tetrakis(trifluoroacetoxy)silane can be utilized for surface modification. Upon hydrolysis, its trifluoroacetoxy groups can react to form silanol groups, which can then condense with hydroxyl groups present on the surface of various substrates. This process would anchor a silica-like layer to the surface. While it lacks a non-hydrolyzable organic tail typical of traditional coupling agents, the fluorinated nature of its leaving groups could modify the surface chemistry. The primary application would likely be to deposit a thin silica or fluorinated silica layer, which could alter surface properties such as wettability and chemical reactivity, thereby improving interfacial adhesion for subsequent coating layers.

Role in Advanced Ceramics and Coatings Development

Silanes and silicones play a crucial role in the development of advanced ceramics and high-performance coatings. zmsilane.com In ceramics, they can act as binders, improve the dispersion of ceramic powders, and enhance the mechanical properties of the final product by modifying the ceramic matrix. zmsilane.com In coatings, silanes are used as crosslinkers, adhesion promoters, and precursors for creating protective films. paint.orggoogle.com Hydrolyzable organofunctional silanes, for example, can crosslink polymer resins in coatings to improve properties like mar resistance and durability. paint.org

Silane-based sol-gel coatings are widely used to provide corrosion resistance, particularly for metals like magnesium and aluminum alloys. nih.govmdpi.com These coatings form a dense, cross-linked Si-O-Si network that acts as a physical barrier to corrosive agents. nih.gov The incorporation of different precursors, such as fluoroalkylsilanes, can enhance these properties by adding hydrophobicity. mdpi.com

Tetrakis(trifluoroacetoxy)silane can serve as a valuable precursor in this domain. As a source of silica, it can be used in sol-gel formulations to create purely inorganic, ceramic-like coatings with high thermal stability. The presence of fluorine in the precursor molecule could potentially be incorporated into the final coating, imparting enhanced chemical resistance or low surface energy properties. Its use as a binder in ceramic processing or as a component in hybrid organic-inorganic coatings could lead to materials with tailored thermal and mechanical characteristics.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies

The future synthesis of Tetrakis(Trifluoroacethoxy)Silane will likely prioritize green chemistry principles to enhance safety, reduce waste, and improve efficiency. Conventional syntheses of related compounds often involve precursors like silicon tetrachloride and can generate corrosive byproducts. nih.govwikipedia.org

Future methodologies could explore:

Direct Esterification: A potential route involves the direct reaction of silicon tetrachloride with trifluoroacetic acid. Optimizing this reaction to proceed without harsh solvents and to facilitate the removal of the HCl byproduct would be a key objective.

Salt-Based Routes with Green Solvents: Reacting silicon tetrachloride with a salt of trifluoroacetic acid, such as sodium trifluoroacetate (B77799), is another viable pathway. Future research would focus on employing non-toxic, biodegradable solvents and developing efficient purification methods to isolate the final product. elsevierpure.com

Catalytic Approaches: Investigating catalytic methods to promote the formation of the Si-O bond could lower the energy requirements and improve the atom economy of the synthesis. For instance, using 1-methylimidazole (B24206) as an acid scavenger has proven effective in the synthesis of other fluorinated alkoxysilanes. elsevierpure.com

A comparative table of potential synthetic routes is presented below.

| Method | Precursors | Potential Advantages | Research Focus |

| Direct Esterification | Silicon Tetrachloride, Trifluoroacetic Acid | Atom economy, directness of approach. | Catalyst development, efficient HCl removal, solvent minimization. |

| Salt Metathesis | Silicon Tetrachloride, Sodium Trifluoroacetate | Milder reaction conditions, potentially higher yield. | Use of green solvents, streamlined purification, waste salt recycling. |

| Catalytic Synthesis | Silicon Tetrachloride, Trifluoroacetic Acid | Lower activation energy, increased reaction rate. | Identification of effective, reusable catalysts; process optimization. |

Exploration of Novel Catalytic Functions

The strong electron-withdrawing effect of the four trifluoroacetoxy groups is expected to render the silicon atom in Tetrakis(Trifluoroacethoxy)Silane highly electron-deficient, making it a potent Lewis acid. This opens up a vast landscape for catalytic applications, drawing parallels with other powerful neutral silane (B1218182) Lewis superacids. nih.govuni-heidelberg.denih.gov

Emerging trends in this area include:

Lewis Superacidity: Research on compounds like Bis(pertrifluoromethylcatecholato)silane and Silicon Tetrakis(trifluoromethanesulfonate) has demonstrated unprecedented Lewis acidity for neutral silanes, enabling challenging chemical transformations. nih.govnih.gov It is hypothesized that Tetrakis(Trifluoroacethoxy)Silane could exhibit similar superacidic properties.

Catalysis of C-X Bond Activation: Potent silicon Lewis acids have been shown to activate carbon-fluoride (C-F) and other carbon-halide bonds, facilitating reactions like oxydefluorination. nih.gov Future studies could explore the use of Tetrakis(Trifluoroacethoxy)Silane to catalyze such transformations, which are crucial in organic synthesis.

Deoxygenation Reactions: Neutral silane Lewis acids have successfully catalyzed the deoxygenation of aldehydes, ketones, and even amides. nih.gov Tetrakis(Trifluoroacethoxy)Silane is a prime candidate for mediating similar reductive processes.

| Analogous Silane Catalyst | Demonstrated Catalytic Activity | Potential Application for Tetrakis(Trifluoroacethoxy)Silane |

| Silicon Tetrakis(trifluoromethanesulfonate), Si(OTf)₄ | Halide abstraction, oxydefluorination of trifluoromethylarenes. nih.gov | Catalysis of Friedel-Crafts type reactions and activation of fluorinated organic molecules. |

| Bis(pertrifluoromethylcatecholato)silane | Deoxygenation of ketones, amides, and phosphine (B1218219) oxides; carbonyl-olefin metathesis. nih.gov | Use as a catalyst for reductive transformations and complex organic syntheses. |

| Bis(perfluoropinacolato)silane | Si-F bond activation, hydrosilylation reactions. nih.govacs.org | Catalysis of hydrosilylation and other silicon-centered bond-forming reactions. |

Integration into Advanced Functional Materials Systems

The unique properties conferred by fluorine, such as hydrophobicity and thermal stability, make Tetrakis(Trifluoroacethoxy)Silane an attractive precursor for advanced functional materials.

Precursor for Fluorinated Silica (B1680970) (SiO₂): Through processes like chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD), Tetrakis(Trifluoroacethoxy)Silane could be used to deposit thin films of fluorinated silica. Such coatings are valuable for creating surfaces with low refractive indices, high hydrophobicity, and enhanced chemical resistance for applications in optics and microelectronics.

Sol-Gel Synthesis: As a tetrafunctional silane, it can act as a cross-linking precursor in sol-gel processes. mdpi.commdpi.com Its hydrolysis and condensation would form a rigid silica network, with the fluorine content influencing the final properties of the xerogel or aerogel. osti.govresearchgate.net These materials could find use as catalyst supports, insulation, or separation media.

Surface Modification: The compound could be used to modify the surfaces of materials like glass, metal oxides, or even wood to impart strong hydrophobicity. researchgate.netnih.gov This is critical for creating anti-corrosion, self-cleaning, or anti-icing surfaces.

Hybrid Material Fabrication and Characterization

The fabrication of organic-inorganic hybrid materials represents a significant growth area. sol-gel.net Tetrakis(Trifluoroacethoxy)Silane can be a key inorganic building block in these systems.

Co-condensation in Sol-Gel Processes: A primary method involves the co-hydrolysis and co-condensation of Tetrakis(Trifluoroacethoxy)Silane with one or more organoalkoxysilanes (e.g., alkyltrialkoxysilanes). mdpi.comrsc.orgmdpi.com This one-pot method allows for the creation of a covalently linked hybrid network where the properties (like hydrophobicity, flexibility, and thermal stability) can be tuned by adjusting the ratio of the precursors. mdpi.comias.ac.in The hydrolysis of the trifluoroacetoxy groups and the alkoxy groups leads to a complex polymerization process forming a stable Si-O-Si backbone. nih.govresearchgate.net

Characterization of Hybrids: The resulting materials would be characterized using a suite of techniques. Fourier-transform infrared spectroscopy (FTIR) would confirm the formation of the siloxane (Si-O-Si) network and the presence of fluorinated groups. researchgate.net X-ray Photoelectron Spectroscopy (XPS) would be crucial for analyzing the surface composition and the distribution of fluorine within the material. rsc.org Thermal Gravimetric Analysis (TGA) would assess the thermal stability imparted by the fluorinated silica network, while contact angle measurements would quantify the hydrophobicity of the surface. mdpi.com

Synergistic Experimental and Computational Research Approaches

The advancement of knowledge for Tetrakis(Trifluoroacethoxy)Silane will greatly benefit from a close interplay between experimental synthesis and computational modeling. elsevier.comresearchgate.netnih.gov

Predicting Lewis Acidity: Before undertaking extensive synthetic work, Density Functional Theory (DFT) calculations can be employed to predict the compound's key properties. researchgate.net Specifically, calculating the Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA) would provide a quantitative measure of its Lewis acidity, allowing it to be benchmarked against known Lewis superacids like Si(OTf)₄ and B(C₆F₅)₃. nih.govresearchgate.net

Modeling Reaction Pathways: Computational chemistry can model the reaction mechanisms for its potential catalytic applications. nih.gov For example, simulating the energy profile for the activation of a C-F bond or the hydrosilylation of a ketone would provide invaluable insight to guide experimental conditions and catalyst design.

Spectroscopic Correlation: Experimental data from techniques like ²⁹Si NMR spectroscopy can be directly correlated with computational predictions of chemical shifts. This synergy helps to confirm the structure and electronic environment of newly synthesized compounds and their intermediates. nih.gov This combined approach accelerates the discovery cycle, making research more efficient and targeted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.